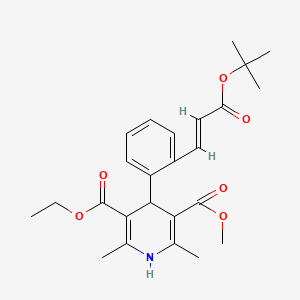

Lacidipine Monomethyl Ester

Description

Contextualization as a Metabolite and Related Substance in Dihydropyridine (B1217469) Chemistry

Lacidipine (B1674219) Monomethyl Ester is classified as both a metabolite and a process-related impurity in the synthesis of Lacidipine. tandfonline.comresearchgate.netresearchgate.nethealthinformaticsjournal.com In the realm of dihydropyridine chemistry, a class of compounds known for their profound impact on cardiovascular medicine, the study of such related substances is crucial. chemsrc.comdrugbank.com The 1,4-dihydropyridine (B1200194) scaffold is a privileged structure in medicinal chemistry, capable of interacting with various receptors and ion channels. chemsrc.com

The metabolic pathways of Lacidipine involve extensive first-pass metabolism in the liver, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system. drugbank.com This process leads to the formation of several metabolites. drugbank.com While specific metabolic studies on Lacidipine Monomethyl Ester are not extensively detailed in publicly available literature, the hydrolysis of one of the ethyl ester groups of the parent Lacidipine molecule is a recognized biotransformation reaction for dihydropyridines, which would lead to a monoester derivative. The presence of impurities and metabolites necessitates the synthesis and characterization of these related substances to ensure the quality and safety of the final drug product. tandfonline.comresearchgate.net

Table 1: Chemical Identification of this compound

| Identifier | Value |

| Chemical Name | 3-Ethyl 5-methyl (E)-4-(2-(3-(tert-butoxy)-3-oxoprop-1-en-1-yl)phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |

| CAS Number | 103890-81-9 |

| Molecular Formula | C25H31NO6 |

| Molecular Weight | 441.5 g/mol |

Academic Significance in Calcium Channel Modulator Research

The academic significance of this compound is intrinsically tied to the research on its parent compound, Lacidipine, a potent L-type calcium channel blocker. chemsrc.commedchemexpress.com Dihydropyridine calcium antagonists are a cornerstone in the management of hypertension. patient.info Lacidipine itself is a third-generation dihydropyridine, noted for its high lipophilicity and long duration of action. medchemexpress.com It exerts its therapeutic effect by inhibiting the influx of calcium ions into vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure. medchemexpress.compatient.info

Overview of Contemporary Research Trajectories for Metabolites and Analogues

The study of drug metabolites and analogues is a dynamic area of pharmaceutical research. Contemporary research trajectories focus on several key aspects. Firstly, the identification and characterization of metabolites are fundamental to a comprehensive understanding of a drug's pharmacology. Advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS), are routinely employed for the detection and quantification of metabolites in biological fluids. researchgate.netasianpubs.orgajpaonline.com

Secondly, there is a growing interest in the pharmacological activity of metabolites. While some metabolites are inactive, others may possess similar, different, or even opposing pharmacological effects to the parent drug. A comprehensive evaluation of a drug's safety and efficacy, therefore, requires an assessment of its major metabolites.

Thirdly, the synthesis of drug analogues continues to be a major strategy in drug discovery. By systematically modifying the structure of a lead compound, such as a dihydropyridine, researchers aim to develop new chemical entities with improved properties, such as enhanced potency, greater selectivity, or a more favorable pharmacokinetic profile. researchgate.net The synthesis of related substances of Lacidipine, including isomers and other derivatives, is an active area of investigation to better understand structure-activity relationships within this class of compounds. tandfonline.comresearchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-O-ethyl 3-O-methyl 2,6-dimethyl-4-[2-[(E)-3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]phenyl]-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31NO6/c1-8-31-24(29)21-16(3)26-15(2)20(23(28)30-7)22(21)18-12-10-9-11-17(18)13-14-19(27)32-25(4,5)6/h9-14,22,26H,8H2,1-7H3/b14-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQLPBBLKDRVRCO-BUHFOSPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2C=CC(=O)OC(C)(C)C)C(=O)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2/C=C/C(=O)OC(C)(C)C)C(=O)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001102883 | |

| Record name | 3-Ethyl 5-methyl 4-[2-[(1E)-3-(1,1-dimethylethoxy)-3-oxo-1-propen-1-yl]phenyl]-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001102883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

441.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103890-81-9 | |

| Record name | 3-Ethyl 5-methyl 4-[2-[(1E)-3-(1,1-dimethylethoxy)-3-oxo-1-propen-1-yl]phenyl]-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103890-81-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethyl 5-methyl 4-[2-[(1E)-3-(1,1-dimethylethoxy)-3-oxo-1-propen-1-yl]phenyl]-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001102883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Research

Chemical Synthesis Pathways of Lacidipine (B1674219) Monomethyl Ester

The synthesis of Lacidipine Monomethyl Ester, chemically known as 3-Ethyl 5-methyl (E)-4-(2-(3-(tert-butoxy)-3-oxoprop-1-en-1-yl)phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, is intricately linked to the synthesis of Lacidipine itself, often arising as a process-related impurity. clearsynth.comtandfonline.comtandfonline.com The core of its synthesis lies in the Hantzsch dihydropyridine (B1217469) synthesis, a multicomponent reaction that forms the 1,4-dihydropyridine (B1200194) ring. ijcrt.orgwikipedia.org

The likely synthetic route involves the condensation of three key components: an aromatic aldehyde, a β-ketoester, and an amine source (typically ammonia (B1221849) or ammonium (B1175870) acetate). In the specific case of this compound, this would involve a variation of the reactants used for Lacidipine.

A plausible pathway involves the reaction of (E)-3-(2-formylphenyl)-2-propenoic acid, 1,1-dimethylethyl ester with one equivalent of ethyl 3-aminocrotonate and one equivalent of methyl 3-aminocrotonate. The unsymmetrical nature of the ester groups in the final product (one ethyl and one methyl ester) suggests a stepwise approach or the use of a mixture of β-ketoesters or their corresponding enamines.

Table 1: Key Intermediates in the Synthesis of this compound

| Intermediate | Chemical Name | Role in Synthesis |

|---|---|---|

| (E)-3-(2-formylphenyl)-2-propenoic acid, 1,1-dimethylethyl ester | (E)-tert-butyl 3-(2-formylphenyl)acrylate | The aldehyde component for the Hantzsch condensation. |

| Ethyl acetoacetate (B1235776) | 3-Oxobutanoic acid ethyl ester | Precursor for ethyl 3-aminocrotonate. |

| Methyl acetoacetate | 3-Oxobutanoic acid methyl ester | Precursor for methyl 3-aminocrotonate. |

| Ethyl 3-aminocrotonate | (Z)-ethyl 3-aminobut-2-enoate | One of the β-enamino ester components. |

Optimization of Esterification Reactions for Research Synthesis

The formation of the ester groups is fundamental to the synthesis of this compound. While the Hantzsch synthesis directly incorporates the ester functionalities from the β-ketoester precursors, optimization of this process is critical to maximize the yield of the desired unsymmetrical product over symmetrical side products (diethyl and dimethyl esters).

Research into the optimization of Hantzsch-type reactions often focuses on several key parameters:

Catalyst: While the classic Hantzsch synthesis can be performed without a catalyst, various catalysts are employed to improve yields and reduce reaction times. These can include Brønsted acids like p-toluenesulfonic acid (PTSA) or Lewis acids. wikipedia.org For the synthesis of unsymmetrical dihydropyridines, a carefully chosen catalyst can influence the selectivity of the reaction.

Solvent: The choice of solvent can significantly impact the reaction rate and yield. While traditional methods used alcohols like ethanol (B145695) or methanol, greener approaches have explored the use of water or solvent-free conditions. tandfonline.com

Temperature: Reaction temperatures can be optimized to balance reaction rate with the stability of the reactants and products. Microwave-assisted synthesis has been shown to accelerate the Hantzsch reaction significantly. wikipedia.orgbeilstein-journals.org

Stoichiometry of Reactants: The ratio of the aldehyde, the two different β-enamino esters, and the ammonia source is a critical factor in maximizing the yield of the unsymmetrical this compound.

Table 2: Parameters for Optimization of Hantzsch Synthesis

| Parameter | Conditions Explored | Potential Impact |

|---|---|---|

| Catalyst | None, PTSA, Lewis Acids (e.g., Fe3O4@Phen@Cu) jsynthchem.com | Increased reaction rate, improved yield, potential for improved selectivity. |

| Solvent | Ethanol, Methanol, Water, Solvent-free | Greener process, altered solubility of intermediates, potential for improved yield. tandfonline.com |

| Temperature | Room temperature to reflux, Microwave irradiation | Shorter reaction times, potential for increased byproducts at higher temperatures. beilstein-journals.org |

Advanced Purification Techniques for Research-Grade Material

As this compound is often an impurity, its isolation and purification to a high-grade standard for research applications are paramount. High-Performance Liquid Chromatography (HPLC) is the primary technique used for both the detection and purification of this compound. tandfonline.comijcrt.org

For obtaining research-grade material, preparative HPLC is the method of choice. This technique allows for the separation of the monomethyl ester from the parent drug, Lacidipine, and other related impurities, such as the corresponding dimethyl and diethyl esters.

Other advanced purification techniques that can be employed include:

Column Chromatography: A standard method for purification in organic synthesis, using a stationary phase like silica (B1680970) gel and a carefully selected mobile phase to separate compounds based on polarity.

Recrystallization: This technique can be effective if a solvent system is found in which the solubility of this compound differs significantly from that of the impurities. researchgate.net

Affinity Purification: While less common for small molecules, this technique could theoretically be developed using antibodies specific to the monomethyl ester, allowing for highly selective isolation. scispace.com

Exploration of Related Chemical Analogues and Derivatives

The modification of the this compound structure can lead to the development of valuable research tools. This includes the synthesis of isotopically labeled versions for metabolic studies and the creation of novel probes to investigate biological processes.

Synthesis of Isotopically Labeled this compound for Research Applications

Isotopically labeled compounds are invaluable in drug metabolism and pharmacokinetic studies. The synthesis of a labeled version of this compound, for instance with deuterium (B1214612) (²H or D) or carbon-13 (¹³C), would follow the general principles of isotopic labeling. researchgate.net

Common strategies for introducing isotopic labels into a molecule like this compound include:

Using Labeled Precursors: The most straightforward approach is to incorporate the isotopic label in one of the starting materials for the Hantzsch synthesis. For example, using a deuterated aldehyde or a ¹³C-labeled β-ketoester. mdpi.com

Hydrogen-Deuterium Exchange: For deuterium labeling, it is sometimes possible to exchange specific protons on the final molecule with deuterium from a deuterium source like D₂O, often with the aid of a catalyst. mdpi.com

For example, a deuterated version of this compound could be synthesized using a deuterated methyl acetoacetate or by employing a late-stage H-D exchange protocol. Several isotopically labeled versions of Lacidipine, such as Lacidipine-d10 and Lacidipine-¹³C₈, are commercially available, indicating that the synthesis of such labeled compounds is well-established. medchemexpress.commedchemexpress.comvulcanchem.com

Table 3: Potential Isotopically Labeled Analogues of this compound

| Labeled Analogue | Isotope | Potential Application | Synthetic Approach |

|---|---|---|---|

| This compound-d₃ | Deuterium | Mass spectrometry-based quantification, metabolic stability studies. | Use of trideuteromethyl acetoacetate in the Hantzsch synthesis. |

| This compound-¹³C₄ | Carbon-13 | NMR-based structural studies, metabolic pathway elucidation. | Use of ¹³C-labeled acetoacetate in the synthesis. |

Investigations into Structural Modulations for Novel Research Probes

Structural modifications to the 1,4-dihydropyridine scaffold of this compound can be explored to create novel research probes with altered selectivity or functionality. nih.govpnas.org Structure-activity relationship (SAR) studies on dihydropyridines have shown that modifications to the ester groups and the aromatic substituent can significantly impact their biological activity. nih.govmdpi.com

Potential structural modulations for creating novel research probes include:

Modification of the Ester Groups: Replacing the methyl or ethyl esters with longer alkyl chains, or with functional groups that can act as fluorescent tags or affinity labels, can create probes for studying protein binding or cellular localization. researchgate.net

Alteration of the Aromatic Ring Substituent: The electronic and steric properties of the substituent on the phenyl ring are crucial for the activity of dihydropyridines. Introducing different substituents could modulate the compound's selectivity for different ion channels or enzymes. dovepress.com

Introduction of Reactive Groups: Incorporating a photoreactive group, for example, could allow for the creation of photoaffinity labels to identify the binding partners of the molecule within a biological system.

These structural modifications can transform this compound from a simple impurity standard into a sophisticated tool for fundamental research in pharmacology and cell biology.

Table of Compounds

| Compound Name |

|---|

| This compound |

| Lacidipine |

| (E)-3-(2-formylphenyl)-2-propenoic acid, 1,1-dimethylethyl ester |

| Ethyl acetoacetate |

| Methyl acetoacetate |

| Ethyl 3-aminocrotonate |

| Methyl 3-aminocrotonate |

| p-toluenesulfonic acid |

| Lacidipine-d10 |

Molecular and Cellular Pharmacological Investigations

Binding Affinity and Receptor Interaction Studies (In Vitro)

Lacidipine (B1674219) is a potent and specific antagonist of voltage-dependent L-type calcium channels. drugbank.commedchemexpress.com Its primary mechanism of action involves blocking the transmembrane influx of calcium ions (Ca²⁺) in excitable cells, particularly vascular smooth muscle cells. drugbank.compatient.info This blockade inhibits the cellular processes that lead to muscle contraction. medex.com.bd

In vitro studies have demonstrated that lacidipine's interaction with the L-type calcium channel is characterized by a slow onset of action and a long-lasting effect, which is partly attributable to its high lipophilicity. nih.govsemanticscholar.org The drug has a high membrane partition coefficient, allowing it to accumulate within the lipid bilayer of the cell membrane. drugbank.com From this membrane reservoir, it is thought to diffuse to its binding site on the calcium channel. drugbank.com Research suggests that lacidipine preferentially binds to the inactivated state of the calcium channel, a factor that contributes to its distinct pharmacological profile. drugbank.com

Electrophysiological studies in guinea-pig ventricular myocytes confirmed that lacidipine selectively inhibits the L-type calcium current (ICa,L), reducing action potential duration without altering the current-voltage relationship at a concentration of 0.1 μM. semanticscholar.org The potency of lacidipine as a calcium antagonist has been quantified in various models, as shown in the table below.

Table 1: L-type Calcium Channel Blocking Activity of Lacidipine in In Vitro Models

| Experimental Model | Parameter | Value | Reference |

|---|---|---|---|

| Guinea Pig Aorta | pA₂ | 10.19 | semanticscholar.org |

| Guinea Pig Left Atria | pA₂ | 7.35 | semanticscholar.org |

| Rabbit Ear Artery | pA₂ | 9.4 | nih.gov |

A key feature of lacidipine is its pronounced selectivity for calcium channels in vascular smooth muscle over cardiac muscle. nih.govdrugbank.com This vascular selectivity minimizes direct cardiodepressant effects, such as negative inotropy (reduced contractility) and chronotropy (reduced heart rate), at therapeutic concentrations. semanticscholar.orgnih.gov

In comparative in vitro studies, the concentrations of lacidipine required to produce negative inotropic effects in cardiac preparations were approximately 100 times higher than those needed to antagonize calcium-induced contractions in vascular smooth muscle. nih.gov Studies comparing lacidipine to the first-generation dihydropyridine (B1217469) nifedipine (B1678770) found that lacidipine was about four times more selective for vascular smooth muscle. semanticscholar.org This selectivity is thought to be related to the more depolarized resting membrane potential of vascular smooth muscle cells compared to cardiomyocytes, as dihydropyridine binding affinity is voltage-dependent. semanticscholar.org

Table 2: Comparative Selectivity of Lacidipine in In Vitro Preparations

| Tissue Type | Finding | Comparative Compound | Reference |

|---|---|---|---|

| Vascular vs. Cardiac Muscle | ~100-fold more potent in vascular smooth muscle | - | nih.gov |

| Vascular Smooth Muscle | 8.7 times more potent | Nifedipine | semanticscholar.org |

| Cardiac Atria | 2.1 times more potent | Nifedipine | semanticscholar.org |

| Overall Vascular Selectivity | ~4 times more selective | Nifedipine | semanticscholar.org |

Characterization of Calcium Channel Modulatory Potential (L-type Calcium Channels)

Intracellular Signaling Pathway Perturbations (In Vitro)

By blocking L-type calcium channels, lacidipine directly modulates intracellular Ca²⁺ concentration, a critical regulator of numerous cellular functions. In cultured endothelial cells, lacidipine has been shown to affect Ca²⁺ dynamics during angiogenesis. nih.govnih.gov Using a Ca²⁺ biosensor, studies revealed that lacidipine reduces the amplitude of intracellular Ca²⁺ oscillations in the early stages of endothelial tube formation and can block these oscillations completely at later stages. nih.govnih.gov This modulation of calcium flux is linked to a halt in the angiogenic switch and an enhancement of vascular lumen formation. nih.gov In human kidney cells, lacidipine's modulation of ion flux and downstream signaling protects against apoptosis induced by ATP depletion. medchemexpress.comchemsrc.com

Calcium is a ubiquitous second messenger, and its modulation by lacidipine impacts several downstream signaling cascades.

Nitric Oxide (NO) / cGMP Pathway : Several dihydropyridines, including lacidipine, can enhance the bioavailability of nitric oxide (NO), a key signaling molecule that activates soluble guanylate cyclase to produce cyclic guanosine (B1672433) monophosphate (cGMP). pressbooks.pubannualreviews.org This leads to smooth muscle relaxation and vasodilation. annualreviews.org Lacidipine may restore NO availability in cases of endothelial dysfunction, suggesting its vascular protective effects may be partly mediated by the NO/cGMP pathway. annualreviews.orgnih.gov

JAK/STAT and NF-κB Pathways : In cancer cell models, lacidipine has been found to inhibit the expression of indoleamine 2,3-dioxygenase 1 (IDO1) by interfering with the JAK/STAT and NF-κB signaling pathways. d-nb.info This effect was linked to lacidipine's ability to reduce intracellular Ca²⁺, which in turn inhibits the formation of a calcium-dependent Pyk2-JAK1-calmodulin complex that drives IDO1 expression. d-nb.infonih.gov

Protein Kinase C (PKC) Pathway : In studies on rat Leydig cells, lacidipine treatment led to an increase in Protein Kinase C (PKC) activity, which was associated with the activation of a cascade of cell cycle-regulatory genes. jst.go.jp

Effects on Cellular Ion Fluxes in Cultured Cells

Enzymatic Modulation and Biochemical Process Research

Beyond its direct effects on ion channels and signaling pathways, lacidipine has been shown to modulate the activity of specific enzymes and other biochemical processes.

Recent research has identified lacidipine as a potent inhibitor of both the enzymatic activity and the expression of indoleamine 2,3-dioxygenase 1 (IDO1) , a rate-limiting enzyme in tryptophan metabolism. d-nb.infonih.gov In IFNγ-stimulated breast cancer cells, lacidipine dose-dependently decreased the production of kynurenine, the metabolic product of IDO1. researchgate.net This action is significant as IDO1 is a key player in immune evasion.

Additionally, lacidipine has been reported to inhibit the enzyme Acyl-CoA:cholesterol acyltransferase (ACAT) . This enzyme is responsible for the esterification of cholesterol within cells, a key process in the formation of foam cells in atherosclerosis. In cultured mouse peritoneal macrophages, lacidipine almost completely inhibited cholesterol esterification. ru.nl

Finally, lacidipine can modulate enzymes involved in programmed cell death. In human kidney cells, it regulates the caspase-3 pathway , and in endothelial cells, it enhances caspase-3 activity in the luminal space during angiogenesis. medchemexpress.comnih.gov

Table 3: Summary of Lacidipine's Effects on Enzymatic Activity

| Enzyme/Process | Cellular Model | Observed Effect | Reference |

|---|---|---|---|

| Indoleamine 2,3-dioxygenase 1 (IDO1) | Human Breast Cancer Cells (MDA-MB-231, MCF-7) | Inhibition of enzymatic activity and expression | d-nb.infonih.govresearchgate.net |

| Acyl-CoA:cholesterol acyltransferase (ACAT) | Mouse Peritoneal Macrophages | Inhibition of cholesterol esterification | ru.nl |

| Caspase-3 Pathway | Human Kidney Cells, Endothelial Cells | Modulation of activity | medchemexpress.comnih.gov |

| Protein Kinase C (PKC) | Rat Leydig Cells | Increased activity | jst.go.jp |

Investigations into Oxidative Stress Pathways in Cellular Systems

Lacidipine has demonstrated notable antioxidant properties in various cellular models, suggesting a protective role against oxidative stress, a key contributor to vascular dysfunction. patsnap.com Studies have shown that lacidipine can effectively suppress the production of reactive oxygen species (ROS). nih.gov In endothelial cells subjected to oxidative stress induced by hydrogen peroxide (H₂O₂), lacidipine treatment significantly curbed mitochondrial ROS production and the activity of NADPH oxidase, a major enzyme responsible for generating ROS in vascular cells. nih.govmdpi.com This reduction in oxidative species helps mitigate intracellular damage and can prevent the onset of apoptosis or cellular senescence in endothelial cells. nih.gov

Further investigations have revealed that lacidipine's protective effects extend to restoring the function of endothelial cells impaired by oxidative stress. nih.gov The compound has been observed to improve cell viability and migration capabilities that were diminished by H₂O₂-induced stress. nih.gov The mechanism appears to be linked to the regulation of specific signaling pathways. For instance, in spontaneous hypertensive rats, lacidipine treatment was associated with the suppression of the P38 signaling pathway, which is involved in cellular responses to stress. nih.govnih.gov

While some studies highlight lacidipine's ability to reduce markers of oxidant stress, others suggest its beneficial effects in early atherosclerosis can occur independently of changes in oxidant stress markers like nitrotyrosine. nih.gov Nevertheless, the consensus from multiple cellular studies points towards a significant antioxidant capacity, which may contribute to its cardiovascular protective effects beyond blood pressure reduction. patsnap.com This is supported by the observation that oxidative stress is deeply involved in endothelial dysfunction by reducing the bioavailability of nitric oxide (NO), a crucial vasodilator. mdpi.comcorconinternational.com By counteracting excessive ROS, lacidipine helps preserve endothelial function. nih.govnih.gov

Effects on Cholesterol Esterification Processes in Macrophage Models

A key event in the development of atherosclerosis is the accumulation of cholesterol esters within macrophages, leading to the formation of foam cells. nih.gov In vitro studies using murine macrophage models have demonstrated that lacidipine potently inhibits this process. nih.govnih.gov Research shows that lacidipine can almost completely block cholesterol esterification in macrophages loaded with cholesterol. nih.govunimi.it This inhibitory effect was observed irrespective of the stimuli used to induce esterification and was also present in cell-free homogenates, indicating a direct action on the cellular machinery. nih.govunimi.it

The primary mechanism for this effect is the inhibition of the enzyme Acyl-coenzyme A: cholesterol acyltransferase (ACAT), which is responsible for catalyzing the esterification of cholesterol. nih.govunimi.itresearchgate.net By inhibiting ACAT, lacidipine alters the intracellular distribution of cholesterol, effectively doubling the ratio of free to esterified cholesterol. nih.govunimi.it Importantly, this action does not appear to affect the hydrolysis of already formed cholesteryl esters or the efflux of cholesterol from the cell. nih.govunimi.it

The inhibition of cholesterol esterification by lacidipine has been shown to be dose-dependent. In one study, lacidipine inhibited the ability of acetylated low-density lipoprotein (acetyl LDL) to stimulate cholesterol esterification in macrophages by over 95%. nih.gov This profound effect on cholesterol metabolism within macrophages highlights a potential anti-atherosclerotic mechanism of the compound, distinct from its primary function as a calcium channel blocker. nih.govnih.gov

| Model System | Key Finding | Mechanism of Action | Reference |

|---|---|---|---|

| Murine Macrophages (in vitro) | Almost complete inhibition of cholesterol esterification in cholesterol-loaded cells. | Direct inhibition of the ACAT enzyme. nih.govunimi.it | nih.gov |

| Mouse Peritoneal Macrophages | Inhibited acetyl LDL-stimulated cholesterol esterification by >95%. | Inhibition of cholesterol esterification. nih.gov | nih.gov |

| Murine Macrophages (cell-free homogenates) | Inhibited cholesterol esterification by more than 80%. | Direct inhibition of ACAT activity. unimi.it | unimi.it |

Cell Proliferation and Migration Studies (In Vitro)

Responses in Vascular Smooth Muscle Cell Lines

The proliferation and migration of vascular smooth muscle cells (VSMCs) are critical processes in the formation of atherosclerotic plaques and neointimal thickening after vascular injury. nih.govplos.org Studies on cultured aortic myocytes from rats have shown that lacidipine inhibits VSMC proliferation in a dose-dependent manner. nih.gov This anti-proliferative effect was also confirmed in human femoral artery myocytes, suggesting its relevance across species. nih.gov

The regulation of VSMC proliferation and migration is a complex process influenced by various growth factors and the extracellular matrix. nih.gov While specific molecular pathways for lacidipine's action on VSMCs are part of a broader class of drugs affecting these cells, its ability to inhibit proliferation is a key finding. nih.govarchivesofmedicalscience.comfrontiersin.org This effect on the primary cells involved in building the fibrous cap of atheroma suggests that lacidipine could directly interfere with the progression of atherosclerosis. nih.gov

Endothelial Cell Mechanistic Studies under Stress Conditions

Endothelial cells (ECs) are central to vascular health, and their dysfunction under stress is a primary step in cardiovascular disease. Lacidipine has been shown to exert protective effects on ECs under various stress conditions. nih.govnih.gov In studies where ECs were exposed to oxidative stress via H₂O₂, pretreatment with lacidipine significantly improved cell viability and restored migration capabilities that were otherwise impaired. nih.gov

Lacidipine's protective mechanism involves the suppression of stress-induced ROS production and NADPH activity. nih.gov Furthermore, it appears to influence apoptosis. In one study using a novel angiogenesis assay, lacidipine was found to increase the number of apoptotic cells in the luminal space of vascular-like structures, a process mediated by caspase-3 activity. mdpi.com This suggests a role in the remodeling of vascular structures. However, at non-cytotoxic concentrations (e.g., 5 μM), lacidipine did not significantly affect endothelial cell growth or migration in standard monolayer cultures. mdpi.com

These findings indicate that lacidipine plays a protective role in endothelial function under stress, which is mediated through the regulation of oxidative stress, cell viability, and apoptotic pathways. nih.govnih.govmdpi.com

| Stress Condition | Cell Type | Observed Effect of Lacidipine | Reference |

|---|---|---|---|

| H₂O₂-induced oxidative stress | Endothelial Cells (ECs) | Ameliorated impaired cell viability and migration. nih.gov | nih.gov |

| H₂O₂-induced oxidative stress | Endothelial Cells (ECs) | Suppressed mitochondrial ROS production and NADPH activity. nih.gov | nih.gov |

| Angiogenesis Assay | Human Umbilical Vein Endothelial Cells (HUVEC) | Increased number of apoptotic cells in luminal space; did not affect cell growth at 5 μM. mdpi.com | mdpi.com |

Preclinical Pharmacokinetic and Metabolic Research

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Animal Models

Elucidation of Metabolic Fate and Biotransformation Pathways of Lacidipine (B1674219) Monomethyl Ester

While specific studies focusing solely on the metabolic fate of Lacidipine Monomethyl Ester are not extensively detailed in the public domain, the metabolic pathways of its parent compound, Lacidipine, have been well-characterized in preclinical models. Lacidipine undergoes extensive and almost complete metabolism, primarily in the liver. drugbank.comnih.govpharmacompass.com The biotransformation of the dihydropyridine (B1217469) ring to its pyridine (B92270) analogue is a key metabolic step. Further metabolism involves the cleavage of the ester groups. Given that this compound is itself a metabolite of Lacidipine, its subsequent biotransformation would likely involve further degradation of the pyridine structure and potential conjugation reactions to facilitate excretion. Many 1,4-dihydropyridine (B1200194) derivatives are known to undergo redox processes as part of their metabolism. researchgate.net

Role of Cytochrome P450 Enzymes in Metabolite Formation

The formation of Lacidipine's metabolites, including the monomethyl ester, is predominantly mediated by the Cytochrome P450 (CYP450) enzyme system. drugbank.comnih.govpharmacompass.com Specifically, the CYP3A4 isoenzyme is the principal catalyst for the hepatic metabolism of Lacidipine. drugbank.comnih.govpharmacompass.comnih.gov This enzyme is responsible for the oxidation of the dihydropyridine ring, a critical step in the formation of its metabolites. nih.govmdpi.com The significant involvement of CYP3A4 suggests that the formation of this compound is dependent on the activity of this enzyme. The extensive first-pass metabolism of Lacidipine, driven by CYP3A4, results in low systemic bioavailability of the parent drug. drugbank.comnih.govpharmacompass.com

Distribution and Tissue Accumulation Studies in Preclinical Species

Excretion Pathways of this compound and its Downstream Metabolites

The excretion of Lacidipine and its metabolites has been studied in preclinical models. Following administration, the metabolites of Lacidipine are eliminated through both renal and fecal routes. drugbank.comnih.govpharmacompass.com Approximately 70% of the administered dose of Lacidipine is excreted as metabolites in the feces, with the remainder being eliminated in the urine. drugbank.comnih.govpharmacompass.com No unchanged Lacidipine is detected in either urine or feces, highlighting the completeness of its metabolism. drugbank.comnih.govpharmacompass.com It is therefore expected that this compound and its subsequent downstream metabolites would follow similar excretion pathways, being eliminated primarily through biliary excretion into the feces and to a lesser extent via the kidneys.

Comparative Pharmacokinetic Profiles of Lacidipine and its Monomethyl Ester Metabolite in Research Systems

Direct comparative pharmacokinetic data between Lacidipine and its monomethyl ester metabolite in the same research system are limited in publicly accessible literature. However, the pharmacokinetic profile of Lacidipine has been characterized. In healthy volunteers, the peak plasma concentrations of Lacidipine show significant inter-individual variability. nih.govpharmacompass.com The terminal half-life of Lacidipine at a steady state is reported to be between 13 and 19 hours. drugbank.com

A study comparing domestic and foreign lacidipine tablets in healthy volunteers provided the following pharmacokinetic parameters for two different formulations, which can be considered representative of Lacidipine's general profile. magtechjournal.com

| Pharmacokinetic Parameter | Formulation 1 (Mean ± SD) | Formulation 2 (Mean ± SD) |

| Tmax (h) | 1.68 ± 0.26 | 1.38 ± 0.33 |

| Cmax (ng/mL) | 1.41 ± 0.58 | 2.90 ± 0.69 |

| AUC0-∞ ((µg·h)/L) | 10.32 ± 1.33 | 12.03 ± 2.29 |

| T1/2K (h) | 4.39 ± 1.84 | 1.86 ± 0.51 |

| Vd (L) | 7.23 ± 2.85 | 2.71 ± 0.65 |

| Cl (L/h) | 1.18 ± 0.13 | 1.04 ± 0.20 |

| Data from a randomized crossover study in 8 healthy volunteers after a single oral dose. magtechjournal.com |

The metabolites of Lacidipine, including presumably the monomethyl ester, are considered to have no pharmacological activity. drugbank.comnih.govpharmacompass.com

Structure Activity Relationship Sar and Structure Metabolism Relationship Smr Studies

Elucidation of Structural Determinants for Calcium Channel Interaction and Modulatory Potential

The defining characteristic of Lacidipine (B1674219) and its analogues is their ability to modulate L-type calcium channels. chemsrc.com The specific structural features of Lacidipine Monomethyl Ester are determinant in its binding affinity and modulatory effects on these channels.

The ester groups at the C3 and C5 positions of the dihydropyridine (B1217469) ring are fundamental to the molecule's interaction with the calcium channel. nuph.edu.ua In the parent Lacidipine compound, these are typically symmetrical ester groups. The defining feature of this compound is the presence of a methyl ester at one of these positions, creating an asymmetrical ester configuration.

This asymmetry is a key factor in receptor binding. Research on various dihydropyridines has shown that asymmetrical esters can lead to enhanced selectivity for specific vascular tissues. nuph.edu.ua The smaller size and differing electronic properties of the methyl group compared to the ethyl or tert-butyl ester in the parent Lacidipine can alter the compound's fit within the receptor's binding pocket. nuph.edu.uanih.gov The "chirality-activity axis," which is composed of the C3 and C5 ester groups, is critical for distinguishing between antagonist and agonist activity, as well as for enantiomeric selectivity. nuph.edu.ua The introduction of a methyl ester group directly impacts this axis, potentially refining the compound's pharmacological profile.

Table 1: Comparative Properties of Alkyl Ester Groups Relevant to Receptor Binding

| Ester Group | Relative Size (van der Waals radius) | Lipophilicity (LogP contribution) | Potential Impact on Binding |

| Methyl | Smaller | Lower | May allow for different orientation in binding pocket; potentially alters hydrogen bond interactions. |

| Ethyl | Larger | Higher | Forms the basis of binding in parent compound; establishes a benchmark for affinity. |

| Tert-butyl | Much Larger | Significantly Higher | Can provide strong hydrophobic interactions but may cause steric hindrance, preventing optimal fit. |

This table provides a generalized comparison based on established medicinal chemistry principles.

To predict how the structural changes in this compound affect its interaction with the L-type calcium channel, conformational analysis and molecular docking simulations are employed. These computational techniques model the three-dimensional shape of the molecule and simulate its binding to the receptor protein.

Influence of Ester Moiety on Receptor Binding Characteristics

Correlation of Molecular Structure with Metabolic Pathways

The metabolic stability and pathway of a drug are as critical as its activity. The specific structure of this compound directly influences how it is recognized and processed by metabolic enzymes.

Lacidipine is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) isoenzyme, with ester hydrolysis being a key biotransformation pathway leading to inactive metabolites. mims.comresearchgate.net The rate of this enzymatic hydrolysis is highly dependent on the nature of the ester's alkyl group.

The methyl ester group in this compound is generally more susceptible to hydrolysis by esterase enzymes than the larger ethyl or tert-butyl esters found in the parent compound. nih.govconcawe.eu This increased lability means that this compound is likely to be more rapidly converted to its corresponding inactive carboxylic acid metabolite. This rapid biotransformation would result in a shorter half-life and faster clearance from the body compared to Lacidipine.

Table 2: Predicted Metabolic Fate of Lacidipine vs. This compound

| Compound | Primary Ester Groups | Key Metabolic Enzyme | Predicted Rate of Ester Hydrolysis | Primary Metabolite Type |

| Lacidipine | Ethyl, Tert-butyl nih.gov | CYP3A4 drugbank.com | Moderate | Carboxylic acids |

| This compound | Methyl, Ethyl/Tert-butyl | CYP3A4, Esterases | Rapid | Carboxylic acids |

This table is based on general principles of drug metabolism and the known pathways for the dihydropyridine class.

The creation of analogues like this compound is a deliberate strategy in medicinal chemistry to modulate a drug's pharmacokinetic properties. wiley-vch.de By systematically altering the ester groups, researchers can fine-tune metabolic stability.

For instance, replacing a stable ester with a more labile one (like a methyl ester) can be a strategy to design a "soft drug"—a compound that is active but designed to be rapidly and predictably metabolized to an inactive form. This can reduce systemic exposure and potential off-target effects. Conversely, introducing bulkier ester groups can sterically hinder enzyme access, increasing metabolic stability and prolonging the drug's duration of action. Studying a series of analogues, including the methyl, ethyl, and other ester variants, allows for a comprehensive exploration of the structure-metabolism relationship.

Impact of Methyl Ester Group on Enzyme Recognition and Biotransformation

Relationship Between Chemical Structure and Observed Biological Activity (or Inactivity)

The culmination of SAR and SMR studies is a clear understanding of how a compound's chemical structure dictates its biological activity. For this compound, its structure suggests a profile of a potent but likely short-acting calcium channel blocker.

Table 3: Summary of Predicted Structure-Activity-Metabolism Relationships for this compound

| Structural Feature | Impact on Receptor Binding (Activity) | Impact on Metabolism (Stability) | Predicted Overall Biological Effect |

| Asymmetrical Methyl Ester | Potentially altered receptor selectivity and affinity. | Increased susceptibility to enzymatic hydrolysis. | Active, but with a shorter duration of action compared to Lacidipine. |

| Dihydropyridine Core | Maintained for L-type calcium channel antagonism. | Site of potential oxidation (to pyridine (B92270) derivative). | Foundation of the compound's biological activity. |

| Cinnamate Side Chain | Contributes to high lipophilicity and membrane partitioning. researchgate.net | Potential site for other phase I/II metabolic reactions. | Influences tissue distribution and antioxidant properties. researchgate.netnih.gov |

Advanced Analytical Method Development for Research

Chromatographic Methodologies for Quantification in Biological Matrices (Preclinical)

The accurate quantification of Lacidipine (B1674219) Monomethyl Ester in complex biological samples, such as plasma and serum, is crucial for understanding its pharmacokinetic profile during preclinical evaluation. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the cornerstone techniques for this purpose.

Development of High-Performance Liquid Chromatography (HPLC) Methodologies

Reverse-phase HPLC (RP-HPLC) methods are widely developed for the analysis of Lacidipine and its related substances, including the monomethyl ester. These methods are valued for their simplicity, reliability, and ability to separate compounds based on their hydrophobicity.

A typical RP-HPLC method for the determination of Lacidipine and its impurities would involve a C18 column, which provides a non-polar stationary phase. The mobile phase is generally a mixture of an aqueous buffer (such as ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724) or methanol. The ratio of these solvents can be manipulated in an isocratic or gradient elution mode to achieve optimal separation. UV detection is commonly employed, with the wavelength set at a maximum absorbance for the compounds of interest, often around 240 nm. researchgate.netanalis.com.my

Method development focuses on optimizing parameters such as mobile phase composition, pH, flow rate, and column temperature to ensure good resolution, symmetrical peak shapes, and a reasonable run time. pharmainfo.inglobalresearchonline.net Validation of these methods is performed according to ICH guidelines, assessing parameters like linearity, precision, accuracy, specificity, and robustness to ensure the reliability of the analytical data. researchgate.netpharmainfo.in

For preclinical applications, these HPLC methods are adapted for biological matrices like rat or rabbit plasma. researchgate.netnih.gov This often involves a sample preparation step, such as protein precipitation or liquid-liquid extraction, to remove interfering substances from the biological matrix before chromatographic analysis. nih.gov

Table 1: Example of HPLC Method Parameters for Analysis in Preclinical Samples

| Parameter | Condition |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) researchgate.net |

| Mobile Phase | Acetonitrile and Ammonium Acetate Buffer (pH 4.5) (60:40 v/v) researchgate.net |

| Flow Rate | 1.0 mL/min researchgate.net |

| Detection | UV at 240 nm researchgate.net |

| Linearity Range | 40-1800 ng/mL researchgate.net |

| Sample Preparation | Liquid-Liquid Extraction nih.gov |

Application of Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques

For enhanced sensitivity and selectivity, especially at the low concentrations often encountered in preclinical pharmacokinetic studies, Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are the preferred methods. researchgate.netnih.gov These techniques couple the superior separation capabilities of liquid chromatography with the precise mass detection of a mass spectrometer.

LC-MS/MS methods for Lacidipine and its metabolites offer significantly lower limits of quantification (LOQ) compared to HPLC-UV methods. nih.gov The use of multiple reaction monitoring (MRM) mode in tandem mass spectrometry provides high specificity by monitoring a specific precursor ion to product ion transition for the analyte and the internal standard. nih.gov This minimizes interference from the complex biological matrix. youtube.com

The development of an LC-MS/MS method involves optimizing both the chromatographic conditions to separate the analyte from matrix components and the mass spectrometric parameters (e.g., ionization source, collision energy) to achieve the best signal intensity. researchgate.net A stable isotope-labeled internal standard, such as Lacidipine-¹³C₈, is often used to ensure the accuracy and precision of the quantification. researchgate.net

Table 2: Example of LC-MS/MS Method Parameters for Preclinical Plasma Analysis

| Parameter | Condition |

| Chromatography | Zorbax SB C18 column (50 x 4.6 mm, 5 µm) researchgate.net |

| Mobile Phase | Acetonitrile and 5 mM Ammonium Acetate (85:15 v/v) researchgate.net |

| Flow Rate | 0.60 mL/min researchgate.net |

| Ionization | Electrospray Ionization (ESI), positive mode nih.gov |

| Detection | Multiple Reaction Monitoring (MRM) nih.gov |

| Linearity Range | 50–15,000 pg/mL researchgate.net |

| Sample Preparation | Liquid-Liquid Extraction researchgate.net |

Spectroscopic Techniques for Structural Characterization in Research

The unambiguous identification and structural elucidation of Lacidipine Monomethyl Ester are critical for its use as a reference standard and for understanding its formation and properties. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for this purpose.

Utilization of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed molecular structure of organic compounds. ¹H-NMR and ¹³C-NMR are routinely used to confirm the identity of this compound. cleanchemlab.comrsc.org

The ¹H-NMR spectrum provides information about the different types of protons in the molecule and their chemical environment. The chemical shifts, splitting patterns (multiplicity), and integration of the signals are interpreted to confirm the presence of key structural features, such as the methyl and ethyl ester groups, the dimethyl groups on the dihydropyridine (B1217469) ring, and the protons on the phenyl and vinyl groups. cleanchemlab.comnovachem.com.au For instance, the presence of a methyl ester would be confirmed by a characteristic singlet peak in the appropriate chemical shift region. cleanchemlab.com

Solid-state NMR, combined with other techniques, has also been employed to study the molecular dynamics of Lacidipine, providing insights into the mobility of different parts of the molecule, such as the side-chain methyl groups. rsc.org

Mass Spectrometry for Metabolite Identification and Purity Assessment

Mass Spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound. nih.gov For this compound, mass spectrometry is used to confirm its molecular formula (C25H31NO6) and molecular weight (441.5 g/mol ). cleanchemlab.com High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the elemental composition. nih.gov

In the context of metabolite identification, LC-MS is instrumental. By analyzing biological samples from preclinical studies, potential metabolites of Lacidipine, including the monomethyl ester, can be detected and tentatively identified based on their mass-to-charge ratio (m/z) and fragmentation patterns. wiley.com The fragmentation of the parent ion in the mass spectrometer (MS/MS) provides structural information that aids in the identification of the metabolite. nih.gov

Mass spectrometry is also a crucial tool for assessing the purity of the this compound reference standard. cleanchemlab.com Chromatographic techniques coupled with mass spectrometry can detect and identify trace impurities, ensuring the quality and reliability of the standard used in analytical methods. novachem.com.au

Development of Bioanalytical Assays for Preclinical Research Samples

The development of robust bioanalytical assays is a critical component of preclinical research, enabling the reliable measurement of drug candidates and their metabolites in biological matrices. nih.govnih.gov For this compound, these assays are essential for characterizing its pharmacokinetic behavior and understanding its disposition in preclinical models.

Bioanalytical method development for preclinical samples involves several key stages, starting with the selection of the most appropriate analytical technique, which is often LC-MS/MS due to its high sensitivity and selectivity. nih.gov The process includes the optimization of sample preparation procedures to efficiently extract the analyte from the complex biological matrix (e.g., plasma, tissue homogenates) while minimizing matrix effects. youtube.com

A crucial aspect of bioanalytical assay development is method validation. nih.gov This is a formal process to demonstrate that the analytical method is reliable and reproducible for its intended use. Validation parameters typically include:

Selectivity and Specificity: The ability of the assay to differentiate and quantify the analyte in the presence of other components in the sample.

Accuracy: The closeness of the measured concentration to the true concentration.

Precision: The degree of agreement among individual test results when the method is applied repeatedly.

Linearity: The ability of the assay to produce results that are directly proportional to the concentration of the analyte within a given range.

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.

Stability: The stability of the analyte in the biological matrix under different storage and handling conditions.

The development and validation of these bioanalytical assays are governed by regulatory guidelines to ensure the quality and integrity of the data generated in preclinical studies. nih.gov

Method Validation Parameters for Research Use, including Selectivity and Linearity

The development of robust and reliable analytical methods is a cornerstone of pharmaceutical research, ensuring the accuracy and integrity of data in non-clinical studies. For a compound such as this compound, a primary metabolite of the antihypertensive drug Lacidipine, the validation of its analytical method for research purposes is critical. This process establishes the performance characteristics of the method, guaranteeing its suitability for its intended application. Key parameters in this validation process include selectivity and linearity.

Selectivity is the ability of the analytical method to differentiate and quantify the analyte of interest, in this case, this compound, in the presence of other components that are expected to be present in the sample. These can include endogenous materials from the biological matrix (e.g., plasma, tissue homogenates), the parent drug (Lacidipine), other metabolites, and any co-administered substances. For a research method, selectivity is typically assessed by analyzing blank samples from multiple sources to investigate for any interfering peaks at the retention time of the analyte and the internal standard. The absence of significant interference ensures that the measured signal is solely from the analyte of interest. In the context of a liquid chromatography-mass spectrometry (LC-MS/MS) method, selectivity would be further demonstrated by monitoring specific precursor to product ion transitions, which provides a high degree of specificity.

Linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample within a given range. To establish linearity, a series of calibration standards of this compound, at a minimum of five concentration levels, would be prepared and analyzed. The response (e.g., peak area) is then plotted against the concentration, and a linear regression analysis is performed. The correlation coefficient (r) or coefficient of determination (r²) is a key indicator of the linearity, with a value of ≥ 0.99 generally considered acceptable for bioanalytical methods. The linear range should encompass the expected concentrations of this compound in the research samples.

While specific validation data for a method dedicated solely to this compound is not extensively published, the principles can be extrapolated from validated methods for the parent drug, Lacidipine, in biological matrices. For instance, a typical HPLC method for Lacidipine might exhibit linearity over a certain concentration range, as indicated in the hypothetical data below.

| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) |

|---|---|---|

| This compound | 1 - 1000 | > 0.995 |

Application in Metabolite Profiling Studies in Animal Models

Metabolite profiling is a crucial aspect of preclinical drug development, providing insights into the metabolic fate of a new chemical entity. Animal models, such as rats and dogs, are extensively used for these studies to identify and quantify the metabolites formed. The resulting metabolite profile helps in understanding the drug's clearance mechanisms and can inform the design of subsequent safety and efficacy studies.

In the case of Lacidipine, studies in animal models have been instrumental in elucidating its metabolic pathways. Research has shown that Lacidipine is extensively metabolized following oral administration in both rats and dogs. pharmainfo.in One of the key findings from these studies was the identification of major metabolites in plasma and bile.

A significant metabolite identified in rat plasma is the des-ethyl analogue of Lacidipine, which corresponds to this compound. pharmainfo.in This metabolite retains the intact dihydropyridine ring structure of the parent compound. In a study using radiolabeled Lacidipine, this monomethyl ester metabolite was found to be a major circulating component in rats, accounting for a substantial portion of the total radioactivity in plasma. pharmainfo.in The identification of this metabolite was achieved through the use of advanced analytical techniques, including high-performance liquid chromatography (HPLC) coupled with photodiode array UV detection and comparison with a synthesized authentic reference standard. pharmainfo.in

The qualitative and quantitative analysis of this compound in these animal studies provides a comprehensive picture of Lacidipine's biotransformation. The data generated from such metabolite profiling is vital for assessing whether the metabolite profile in humans is comparable to that in the animal species used for toxicology testing.

| Animal Model | Key Metabolite Identified | Significance | Reference |

|---|---|---|---|

| Rat | Des-ethyl analogue of Lacidipine (this compound) | Major circulating metabolite in plasma, retaining the dihydropyridine ring. | pharmainfo.in |

| Dog | Pyridine (B92270) analogues of Lacidipine | Oxidation of the dihydropyridine ring is a major metabolic pathway. | pharmainfo.in |

Role As a Research Standard and Impurity Profile Analysis

Utility as a Reference Standard in Analytical Chemistry Research

The availability of well-characterized reference standards is fundamental for accurate and reliable analytical testing in the pharmaceutical industry. lgcstandards.comnovachem.com.au Lacidipine (B1674219) Monomethyl Ester serves this purpose, enabling the identification and quantification of this specific impurity in Lacidipine drug substances and products. bioszeparacio.hupharmaffiliates.com

Research-grade Lacidipine Monomethyl Ester is subjected to rigorous testing to confirm its identity and determine its purity. cleanchemlab.com Standard characterization techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR is used to confirm the chemical structure of the compound. cleanchemlab.com

Mass Spectrometry (MS): This technique verifies the molecular weight of the compound. cleanchemlab.com

Chromatographic Purity: High-Performance Liquid Chromatography (HPLC) is employed to assess the purity of the material, with research-grade standards typically exhibiting a purity of over 90%. cleanchemlab.comgoogle.com

A certificate of analysis for a research-grade sample of this compound would typically include the following information:

| Test | Specification |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents |

| ¹H-NMR | Conforms to structure |

| Mass Spec | Conforms to structure |

| Chromatographic Purity | >90% |

This table is interactive. Click on the headers to sort.

Investigation of Impurity Formation Pathways

Understanding how impurities like this compound are formed is crucial for controlling their levels in the final drug product.

Stress testing studies are conducted on Lacidipine to understand its degradation pathways under various conditions, as mandated by ICH guidelines (Q1A R2). asianpubs.org These studies have shown that Lacidipine degrades under hydrolytic (acidic and basic) conditions. asianpubs.org While specific studies detailing the formation of this compound as a primary degradation product are not extensively published in the provided results, it is known that unwanted esters can form through mechanisms like transesterification. bioszeparacio.hu A study on the degradation of Lacidipine identified three degradation products under acidic conditions and one under basic conditions, which were subsequently characterized. asianpubs.org

Photostability and Chemical Stability Research in Defined Laboratory Environments

The stability of Lacidipine and its related compounds, including potential impurities, is a critical aspect of pharmaceutical development. While detailed photostability and chemical stability studies specifically for this compound were not found in the search results, the parent compound, Lacidipine, is known to be a lipophilic molecule. nih.govpharmacompass.com Its chemical stability can be challenged, necessitating careful formulation to protect it. ebin.pub Stability studies are typically conducted under controlled conditions of temperature and humidity to assess the shelf life of the drug product and to monitor the formation of any degradation products. bioszeparacio.hunih.gov

Emerging Research Areas and Future Academic Directions

Computational Chemistry and Molecular Dynamics Simulations for Mechanistic Insights

Computational chemistry and molecular dynamics (MD) simulations offer powerful tools to unravel the intricate molecular interactions of lacidipine (B1674219) and its metabolites. ethernet.edu.et While specific studies on lacidipine monomethyl ester are still nascent, the methodologies applied to the parent compound, lacidipine, provide a clear roadmap for future investigations.

Research combining solid-state nuclear magnetic resonance (NMR), neutron scattering, and periodic density functional theory (DFT) calculations has been employed to explore the molecular and vibrational dynamics of lacidipine. rsc.org These studies have provided a quantitative description of intramolecular motions, including the activation barriers and correlation times of side-chain methyl groups. rsc.org High-resolution inelastic neutron scattering (INS) spectra, interpreted through DFT calculations, have revealed that the spectrum is dominated by methyl torsional features. rsc.org

Future computational studies could focus on comparing the binding affinities and interaction patterns of lacidipine and this compound with the L-type calcium channel, their primary target. nih.govpatsnap.com By understanding how the subtle structural difference of the monomethyl ester affects its binding pose, stability, and dynamics within the channel's binding pocket, researchers can gain deeper mechanistic insights into its pharmacological activity. Such simulations could also predict whether the monomethyl ester retains the antioxidant properties observed in lacidipine, which are attributed to its ability to scavenge reactive oxygen species (ROS). nih.govpatsnap.com

Metabolomics Approaches in Preclinical Models for Comprehensive Profiling

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, presents a significant opportunity to understand the comprehensive metabolic profile of lacidipine and its derivatives in preclinical models. uni-konstanz.de This approach can elucidate the biochemical alterations and pathways affected by the administration of lacidipine and the subsequent formation of its monomethyl ester. uni-konstanz.de

Currently, metabolomic studies have been applied to various disease models, such as Huntington's and Alzheimer's disease, to identify metabolic signatures in plasma and brain tissue. nih.govnih.gov These studies utilize advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS) and capillary electrophoresis-mass spectrometry (CE-MS) to detect and quantify a broad spectrum of metabolites. nih.gov

In the context of this compound, preclinical studies in animal models could employ metabolomics to:

Trace the metabolic fate of lacidipine and the formation kinetics of the monomethyl ester.

Identify any further downstream metabolites.

Assess the impact of these compounds on endogenous metabolic pathways.

Development of Advanced In Vitro Models for Deeper Mechanistic Studies

Advanced in vitro models are crucial for dissecting the specific cellular and molecular mechanisms of action of lacidipine and its monomethyl ester. These models allow for controlled experiments that can isolate specific biological processes.

Studies using cultured cells have been instrumental in understanding the effects of lacidipine. For example, in vitro experiments with mouse peritoneal macrophages have demonstrated that lacidipine inhibits cholesterol esterification, a key process in atherogenesis. nih.govnih.gov Furthermore, research on cultured endothelial cells has shown that lacidipine can protect against oxidative stress, inflammation, and cellular senescence. frontiersin.orgnih.gov These protective effects are linked to the suppression of ROS production and the modulation of specific signaling pathways. frontiersin.orgnih.gov

Future research should leverage more sophisticated in vitro systems to study this compound. This could include:

Co-culture systems: Mimicking the interaction between different cell types, such as endothelial and smooth muscle cells, to study the compound's effect on vascular function.

3D cell cultures and organoids: Providing a more physiologically relevant environment to assess the compound's impact on tissue-level processes.

High-content imaging and single-cell analysis: Enabling detailed investigation of cellular responses and heterogeneity.

These advanced models can be used to investigate whether this compound shares the anti-atherosclerotic and anti-inflammatory properties of its parent compound and to elucidate the specific molecular targets and pathways involved. nih.govfrontiersin.org

Potential Applications in Chemical Biology Probes for Pathway Elucidation

The development of chemical probes is a powerful strategy in chemical biology to identify and study the function of proteins and to elucidate complex biological pathways. nih.govkuleuven.be These probes are typically small molecules that can covalently bind to or otherwise interact with specific protein targets, allowing for their identification and characterization. rsc.org

While this compound itself has not yet been developed as a chemical probe, its parent compound, lacidipine, and other 1,4-dihydropyridines have demonstrated properties that make them interesting candidates for such applications. nih.gov For example, the antioxidant activity of lacidipine and its ability to modulate various signaling pathways suggest that it interacts with multiple cellular components beyond the L-type calcium channel. nih.govpatsnap.comfrontiersin.org

Future research could focus on designing and synthesizing derivatives of this compound that incorporate reporter tags, such as fluorophores or biotin, without significantly altering their biological activity. These probes could be used to:

Identify novel binding partners of the compound within the cell.

Visualize the subcellular localization of these interactions.

Elucidate the downstream signaling events that are modulated.

By using this compound-based probes in combination with proteomic and other "omic" techniques, researchers could uncover new therapeutic targets and gain a more comprehensive understanding of the pathways involved in cardiovascular and other diseases.

Q & A

Q. How can computational models enhance the design of this compound derivatives with improved bioavailability?

- Methodological Answer :

- Use QSPR (Quantitative Structure-Property Relationship) models to predict logP and solubility.

- Validate predictions with parallel artificial membrane permeability assays (PAMPA) .

Key Considerations for Publication

- Data Presentation : Use color-coded figures for clarity (avoid excessive chemical structures in graphics) .

- Reproducibility : Archive synthetic protocols and raw data in supplementary materials with hyperlinks .

- Ethical Compliance : Disclose funding sources, conflicts of interest, and authorship contributions explicitly .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.